molecular formula C13H19NO2 B8425724 2-Ethyl-6-methylisonicotinic acid tert-butyl ester

2-Ethyl-6-methylisonicotinic acid tert-butyl ester

Cat. No.: B8425724
M. Wt: 221.29 g/mol
InChI Key: XNBKGXQMEQSUQI-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from isonicotinic acid, which is a pyridine derivative. The presence of the tert-butyl ester group makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylisonicotinic acid tert-butyl ester typically involves the esterification of 2-Ethyl-6-methyl-isonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and controlled synthesis, reducing the reaction time and improving the yield . The use of flow microreactor systems also enhances the safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.

    Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.

    Reduction: Carried out using strong reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Ethyl-6-methyl-isonicotinic acid and tert-butyl alcohol.

    Transesterification: A new ester and tert-butyl alcohol.

    Reduction: 2-Ethyl-6-methyl-isonicotinic alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylisonicotinic acid tert-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-isonicotinic acid tert-butyl ester
  • 6-Methyl-isonicotinic acid tert-butyl ester
  • 2-Ethyl-6-methyl-benzoic acid tert-butyl ester

Uniqueness

2-Ethyl-6-methylisonicotinic acid tert-butyl ester is unique due to the presence of both ethyl and methyl groups on the isonicotinic acid backbone. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 2-ethyl-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C13H19NO2/c1-6-11-8-10(7-9(2)14-11)12(15)16-13(3,4)5/h7-8H,6H2,1-5H3

InChI Key

XNBKGXQMEQSUQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a red solution of 2-chloro-6-methyl-isonicotinic acid tert.-butyl ester (2.95 g, 13.0 mmol), Fe(acac)3 (512 mg, 1.45 mmol) and NMP (1.58 g, 16.0 mmol) in THF (400 mL), a solution of ethylmagnesium bromide (1.81 g, 13.6 mmol) in THF is slowly added at −77° C. The brown solution turns green-grey. The suspension is warmed to rt, stirred for 30 min before the yellow solution is again cooled to −70° C. and another portion of the Grignard reagent (1.38 g, 10.4 mmol) is added. The reaction mixture is warmed to rt, stirred for 16 h and then carefully quenched with 1 N aq. HCl (100 mL) and diluted with diethyl ether. The org. layer is separated and the aq. phase is extracted with diethyl ether. The combined org. extracts are dried over MgSO4, filtered and evaporated. The crude product is purified by MPLC on silica gel to give 2-ethyl-6-methyl-isonicotinic acid tert.-butyl ester as a yellow oil which is dissolved in 4 N HCl in dioxane (50 mL). The solution is stirred at 50° C. for 16 h before the solvent is evaporated to give 2-ethyl-6-methylisonicotinic acid hydrochloride as a beige powder; LC-MS: tR=0.28 min; [M+1]+=166.25; 1H NMR (CDCl3): δ 8.19 (s, 2H), 3.12 (q; J=7.6 Hz, 2H), 2.84 (s, 3H), 1.43 (t, J=7.6 Hz, 3H).
Quantity
2.95 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
1.38 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethylmagnesiumbromide (freshly prepared from ethylbromide (392 mg, 3.6 mmol) and magnesium (83 mg, 3.4 mmol)) in Et2O (10 mL) is added to a cooled (−40° C.) and mechanically stirred solution of 2-chloro-6-methyl-isonicotinic acid tert-butyl ester (0.76 g, 3.34 mmol), Fe(acac)3 (21.2 mg, 0.06 mmol) and NMP (0.6 mL) in THF (60 mL). The mixture is warmed to rt during 0.5 h, diluted with Et2O (150 mL) and quenched with aq. KHSO4 (1 M, 40 mL). The phases are separated and the aq. phase is extracted with Et2O (2×50 mL). The combined organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by reversed phase MPLC to give 2-ethyl-6-methyl-isonicotinic acid tert-butyl ester; LC-MS: tR=0.67 min, [M+1]+=222.19; 1H NMR (CDCl3): δ 7.44 (s, 2H), 2.83 (q, J=7.6 Hz, 2H), 2.58 (s, 3H), 1.59 (s, 9H), 1.30 (t, J=7.6 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(acac)3
Quantity
21.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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